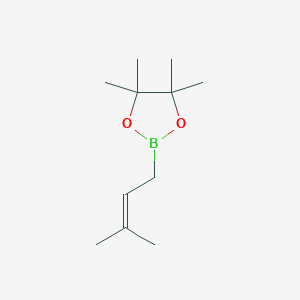

4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane

Vue d'ensemble

Description

4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane: is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in the formation of carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-methyl-2-butene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or toluene. The process can be summarized as follows:

2-methyl-2-butene+bis(pinacolato)diboronPd catalystthis compound

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully controlled to maintain the purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane undergoes various types of reactions, including:

Oxidation: It can be oxidized to form boronic acids or boronate esters.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products:

Oxidation: Boronic acids or boronate esters.

Reduction: Corresponding alcohols.

Substitution: Biaryl compounds or other substituted aromatic compounds.

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Reagent in Cross-Coupling Reactions

- Description : 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

- Case Study : In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in synthesizing biaryl compounds under mild conditions with high yields .

-

Boronic Acid Derivative

- Description : As a boronic acid derivative, this compound is utilized in the synthesis of various pharmaceuticals and agrochemicals. Its ability to form stable complexes with diols makes it valuable for selective reactions.

- Case Study : A research article highlighted its application in developing new anti-cancer agents where it acted as a key intermediate in the synthesis pathway .

Applications in Material Science

-

Polymerization Initiator

- Description : The compound can act as an initiator for polymerization processes, particularly in creating boron-containing polymers which exhibit unique properties such as enhanced thermal stability and mechanical strength.

- Data Table :

Polymer Type Initiator Used Resulting Properties Boron-containing Polymer 4,4,5,5-Tetramethyl Dioxaborolane Improved thermal stability and elasticity -

Photoresponsive Materials

- Description : Its unique structure allows incorporation into photoresponsive materials that change properties upon light exposure. This application is particularly relevant in developing smart materials for sensors and actuators.

- Case Study : A recent study demonstrated how incorporating this compound into a polymer matrix resulted in materials that exhibited significant changes in optical properties when subjected to UV light .

Mécanisme D'action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable boron-carbon bonds. This is facilitated by the electron-deficient nature of the boron atom, which allows it to interact with various nucleophiles. In cross-coupling reactions, the palladium catalyst activates the boron compound, enabling the formation of new carbon-carbon bonds.

Comparaison Avec Des Composés Similaires

- 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(3-phenylprop-2-en-1-yl)-1,3,2-dioxaborolane

Uniqueness: 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which provides distinct reactivity and stability. Its branched alkyl group offers steric hindrance, which can influence the selectivity and outcome of reactions compared to its linear or aromatic counterparts.

This compound’s versatility and stability make it a valuable reagent in both academic research and industrial applications, distinguishing it from other similar boron-containing compounds.

Activité Biologique

4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane, also known as 3-Methyl-2-butenylboronic acid pinacol ester (CAS No. 177949-92-7), is an organoboron compound characterized by its unique structure and biological activity. This compound plays a significant role in organic synthesis, particularly in the formation of boronic acid derivatives vital for medicinal chemistry and agrochemical applications.

The molecular formula of this compound is CHBO, with a molecular weight of 196.09 g/mol. It is a colorless liquid at room temperature with a boiling point of approximately 42-45°C under reduced pressure (0.6 mmHg) and a density of 0.885 g/mL at 25°C .

| Property | Value |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 196.09 g/mol |

| Density | 0.885 g/mL at 25°C |

| Boiling Point | 42-45°C (0.6 mmHg) |

| Flash Point | 77°C |

The biological activity of this compound primarily involves its role as a reagent in organic synthesis. Its mechanism of action includes:

- Borylation : This compound facilitates the borylation of arenes, leading to the formation of arylboronic esters, which are crucial intermediates in various synthetic pathways.

- Suzuki Coupling Reactions : It acts as a precursor in Suzuki cross-coupling reactions, allowing for the formation of carbon-carbon bonds essential for constructing complex organic molecules.

Biological Applications

The compound has been investigated for its potential applications in various fields:

- Medicinal Chemistry : It serves as an important building block in the synthesis of pharmaceutical compounds. The introduction of boron into organic molecules can enhance their biological activity and selectivity.

- Agrochemicals : Its derivatives are used in developing herbicides and pesticides due to their effective biological properties against target pests.

- Material Science : The compound is also explored for creating advanced materials and polymers with unique properties due to its boron content.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

- Study on Arylboronic Esters : Research demonstrated that derivatives synthesized from this compound exhibit significant anti-tumor activity in vitro against various cancer cell lines . The mechanism was attributed to the ability of arylboronic esters to interact with biological targets involved in cell proliferation.

- Application in Drug Development : A study focused on synthesizing novel indole derivatives using this compound as a key intermediate showed promising results in enhancing the bioavailability and therapeutic index of these compounds .

Safety and Handling

While this compound is useful in various applications, it also poses certain risks:

| Hazard Statements | Precautionary Statements |

|---|---|

| H335: May cause respiratory irritation | P210: Keep away from heat/sparks/open flames/hot surfaces |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| H227: Combustible liquid | P370+P378: In case of fire: Use appropriate media for extinction |

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methylbut-2-enyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO2/c1-9(2)7-8-12-13-10(3,4)11(5,6)14-12/h7H,8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDMQRNIDKVRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572251 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141550-13-2 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.